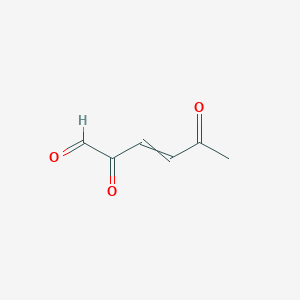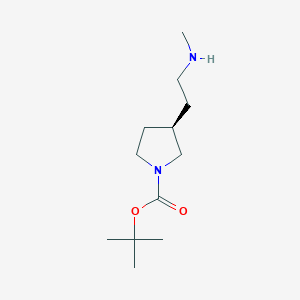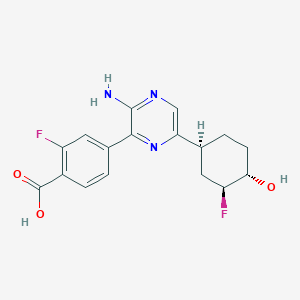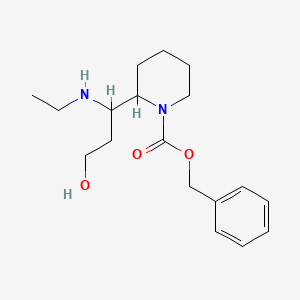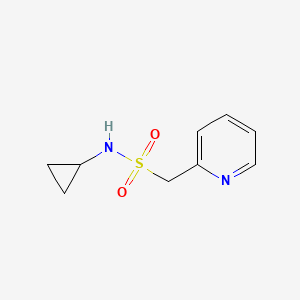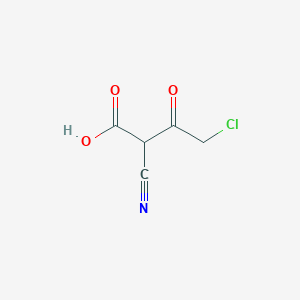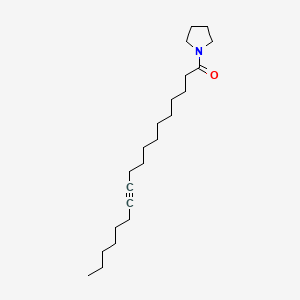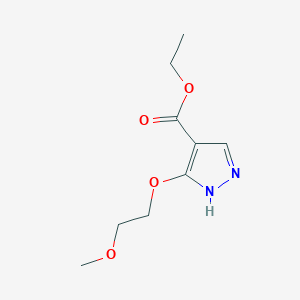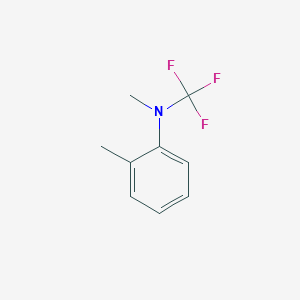
N,2-dimethyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N. It is a colorless to light yellow clear liquid at room temperature and is known for its high purity, typically greater than 98.0% as determined by gas chromatography (GC) and nonaqueous titration . This compound is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,2-dimethyl-N-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-N,N-dimethylaniline with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process is carefully monitored to maintain the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N,2-dimethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Applications De Recherche Scientifique
N,2-dimethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mécanisme D'action
The mechanism by which N,2-dimethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-4-(trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2-chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Contains an additional chlorine atom, affecting its reactivity and applications
Uniqueness
N,2-dimethyl-N-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in how the compound interacts with other molecules and its overall stability .
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
N,2-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-5-3-4-6-8(7)13(2)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
IAAPANAOXXJFDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



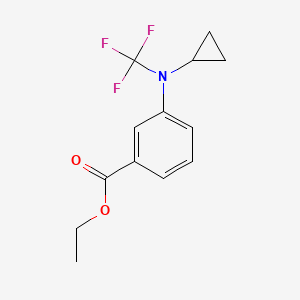
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
